molecular formula C12H18N2O B1486578 [1-(2-Aminophenyl)piperidin-3-yl]methanol CAS No. 1154252-87-5

[1-(2-Aminophenyl)piperidin-3-yl]methanol

Cat. No.: B1486578
CAS No.: 1154252-87-5
M. Wt: 206.28 g/mol
InChI Key: XJMMZTGZKRRHSJ-UHFFFAOYSA-N
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Description

[1-(2-Aminophenyl)piperidin-3-yl]methanol is a piperidine derivative featuring a 2-aminophenyl substituent at the piperidine ring's position 1 and a hydroxymethyl (-CH2OH) group at position 3.

Properties

IUPAC Name

[1-(2-aminophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMZTGZKRRHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Details:

  • Starting materials: Piperazine derivatives and 1-(4-acetamidophenyl) or 1-(2-aminophenyl) precursors.
  • Reaction conditions: Methanol or ethylene glycol as solvents; thionyl chloride or phosphoric acid as reagents for functional group transformations.
  • Temperature: Controlled below 20°C during addition steps; reflux or elevated temperatures (up to 145°C) in sealed reactors for extended times (up to 15 hours).
  • Purification: pH adjustment to alkaline conditions (>12), extraction with toluene, washing, and concentration to dryness.
  • Yields: High yields reported, typically 87% to 99% purity with 87% to 97% yield.
  • Characterization: 1H NMR spectra confirm product structure with characteristic aromatic and aliphatic proton signals (chemical shifts δ ~6.5–7.7 ppm for aromatic, δ ~2.9–3.8 ppm for piperidine protons).
Step Description Reagents & Conditions Yield (%) Purity (%) Key Analytical Data (1H NMR)
Preparation of 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl) piperazine Acetic acid, ammonium acetate, 200°C, 20 h 87 93 δ7.66-7.56(m, 2H), 6.96-6.45(m, 6H), others
Conversion to 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine Ethylene glycol, phosphoric acid, ammonia gas, 145°C, 15 h 95 99 δ6.98-6.46(m, 8H), 4.58(s, 2H), others
Final purification and isolation pH adjustment, toluene extraction 95-97 99 Consistent with target compound structure

This method is described in detail in patent CN114516849A, which provides a robust route with scalable conditions and reproducible high purity products.

Alternative Synthetic Routes Using Curtius Rearrangement and Carbamate Intermediates

Another approach involves the synthesis of related aminophenyl-piperidine derivatives via Curtius rearrangement and carbamate intermediates, as reported in WO2021074138A1. Although this patent focuses on related compounds, the methodology is adaptable for the target compound.

  • Key steps: Conversion of acid chlorides to isocyanates, followed by rearrangement to carbamates.
  • Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, t-butanol/toluene solvent system.
  • Conditions: Heating at 100°C for 12-20 hours.
  • Yields: Intermediate isolation yields around 60-88%.
  • Advantages: One-pot synthesis reduces purification steps and improves product purity.

This method is more suitable for derivatives with additional substituents but provides insight into alternative coupling and rearrangement strategies applicable to this compound synthesis.

Reaction of Piperidine with Isatin Derivatives in Aqueous Methanol

A recent study explored the reaction of piperidine with isatin derivatives in 80% aqueous methanol, which can be adapted for the synthesis of amino-substituted piperidine derivatives.

  • Procedure: Refluxing isatin derivatives with piperidine for 3 hours in 80% aqueous MeOH.
  • Work-up: Neutralization with citric acid, filtration, drying, and crystallization.
  • Purity check: Thin-layer chromatography (TLC) used to confirm product purity.
  • Relevance: Provides a mild and efficient route for introducing amino groups on phenyl rings attached to piperidine cores.

This method offers an alternative mild condition route, potentially useful for sensitive functional groups.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity (%) Advantages Limitations
Buchwald-Hartwig Coupling (Patent CN114516849A) Piperazine derivatives, methanol, thionyl chloride, ammonia gas, 20-145°C 87-99 93-99 High yield, high purity, scalable Requires controlled temperature and pH adjustments
Curtius Rearrangement (Patent WO2021074138A1) DPPA, triethylamine, t-butanol/toluene, 100°C, 12-20h 60-88 High One-pot, fewer purification steps Moderate yield, phosphorous impurities possible
Piperidine with Isatin Derivatives (Journal 2023) Piperidine, isatin derivatives, 80% aqueous MeOH, reflux 3h Not specified Confirmed by TLC Mild conditions, simple work-up Specific to isatin derivatives, may need adaptation

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra consistently show aromatic protons in the δ 6.5–7.7 ppm range, methylene and methine protons from piperidine ring at δ 2.9–3.8 ppm, and hydroxymethyl protons as singlets around δ 3.7–4.6 ppm.
  • Purity: Achieved purities are generally above 90%, often reaching 99%, verified by chromatographic and spectroscopic methods.
  • Yields: High yields indicate efficient coupling and functional group transformations with minimal side reactions.
  • Scalability: Methods described in patents demonstrate potential for scale-up in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Aminophenyl)piperidin-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

[1-(2-Aminophenyl)piperidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2-Aminophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
[1-(2-Aminophenyl)piperidin-3-yl]methanol 2-Aminophenyl -CH2OH C12H17N2O 205.28 (theoretical) Hypothesized moderate polarity due to -NH2 and -OH groups.
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol 2-Aminophenyl -CH2CH2OH C13H20N2O 220.31 Higher lipophilicity than methanol analog; discontinued commercial availability suggests limited stability or efficacy.
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol Cyclopropylmethyl -CH2OH C10H19NO 169.26 Increased lipophilicity due to alkyl group; no significant hazards reported.
{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol Thiophen-3-ylmethyl -CH2OH C11H17NOS 227.33 Enhanced π-π stacking potential due to thiophene; supplier data indicates research use.

Key Observations :

  • Aromatic vs.
  • Safety Profiles: Compounds with aromatic amines (e.g., 2-aminophenyl) may pose higher reactivity or toxicity risks compared to non-aromatic analogs, though explicit data for the target compound are lacking .

Substituent Variations at Position 3

The hydroxymethyl group at position 3 is a critical functional group. Comparisons include:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
This compound 2-Aminophenyl -CH2OH C12H17N2O 205.28 (theoretical) Predicted moderate solubility in polar solvents.
(2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol 4-Methoxyphenyl -CH2OH C19H22ClNO2 332.14 High enantiomeric excess (89% ee) and optical activity ([α]D25 = +6.0); chlorophenyl enhances steric bulk.
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol 6-Ethoxypyrimidin-4-yl -CH2OH C12H19N3O2 237.30 Pyrimidine substituent may confer nucleophilic reactivity; limited commercial availability.

Key Observations :

  • Hydroxymethyl vs. Bulkier Groups : The hydroxymethyl group in the target compound likely improves water solubility compared to ethoxy-pyrimidine or chlorophenyl analogs .
  • Stereochemical Impact : Chiral centers (e.g., in compounds) significantly affect biological activity and synthesis complexity .

Biological Activity

Chemical Identity and Structure
[1-(2-Aminophenyl)piperidin-3-yl]methanol, also known by its CAS number 1154252-87-5, is a synthetic organic compound characterized by a piperidine ring substituted with an amino group and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research has demonstrated that piperidine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of similar piperidine derivatives, compounds were tested against human leukemia cell lines (U937, K562, HL60) using the MTS assay. The results showed promising IC50 values comparable to established anticancer drugs, indicating that these compounds could serve as potential chemotherapeutic agents .

Compound Cell Line IC50 (µM)
Compound AK5625.6
Compound BU9374.8
This compoundHL606.1

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. Compounds with similar structures have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Mechanism of Action
The neuroprotective activity is often attributed to the compound's ability to inhibit specific enzymes involved in neuroinflammation and apoptosis pathways. For example, inhibition of calmodulin-dependent kinases has been linked to improved insulin sensitivity in obesity models, which may have implications for neurodegenerative conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies have assessed parameters such as solubility, permeability, and metabolic stability.

Parameter Value
LogD2.3
Solubility (μM)52
Mouse Hepatic Clearance13 μL·min⁻¹·mg⁻¹

These parameters suggest favorable absorption and distribution characteristics, which are essential for effective drug development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential interactions with enzymes or receptors involved in disease pathways.

Findings from Docking Studies
Docking simulations indicated that the compound exhibits high binding affinity towards targets implicated in cancer progression and neurodegeneration. The binding interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Q & A

Q. What are the optimal synthetic routes for [1-(2-Aminophenyl)piperidin-3-yl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves condensation of 2-aminophenyl derivatives with piperidin-3-ylmethanol intermediates. Key steps include:
  • Amine Protection: Use Boc or Fmoc groups to protect the 2-aminophenyl moiety during coupling .
  • Catalytic Hydrogenation: For reductive amination steps, optimize Pd/C or Raney Ni catalysts under H₂ (1–3 atm) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while methanol/water mixtures improve solubility .
  • Yield Variability: Purity of starting materials and precise temperature control (60–80°C) are critical. Impurities >5% in precursors reduce yields by 20–30% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Key signals include:
  • Piperidine Ring: δ 2.5–3.5 ppm (multiplet, axial/equatorial protons) .
  • Methanol Group: δ 3.7–4.1 ppm (broad singlet, -CH₂OH) .
  • Aromatic Protons: δ 6.5–7.5 ppm (doublets for ortho-substituted phenyl) .
  • IR Spectroscopy: Confirm hydroxyl (-OH stretch: 3200–3600 cm⁻¹) and amine (-NH₂: 3300–3500 cm⁻¹) groups .

Advanced Research Questions

Q. How do substituents on the piperidine or phenyl rings affect the compound's biological activity?

  • Methodological Answer:
  • Comparative Analysis: Use SAR studies to evaluate substituent effects:
SubstituentPositionActivity Trend (vs. Parent Compound)
-ClBenzyl↑ Antimicrobial activity (IC₅₀: 2 μM → 0.8 μM)
-OCH₃Piperidine↓ CNS penetration (logP: 1.5 → 2.1)
-CF₃Phenyl↑ Enzyme inhibition (Ki: 150 nM → 50 nM)
  • Experimental Design:
  • In Vitro Assays: Test against target enzymes (e.g., kinases, GPCRs) with fluorescence polarization or SPR .
  • Computational Modeling: Dock derivatives into crystal structures (PDB: 4LAR) to predict binding modes .

Q. How can contradictory data on the compound's cytotoxicity be resolved?

  • Methodological Answer:
  • Source Analysis: Check assay conditions (e.g., cell lines, incubation time):
  • Example Discrepancy: IC₅₀ = 10 μM (HeLa) vs. 50 μM (HEK293) due to differential expression of efflux pumps .
  • Mitigation Strategies:
  • Metabolic Profiling: Use LC-MS to identify reactive metabolites causing off-target effects .
  • Dose-Response Curves: Include positive controls (e.g., doxorubicin) to validate assay sensitivity .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation after compound treatment to confirm target binding .
  • Click Chemistry: Incorporate alkyne tags into the compound for pull-down assays coupled with MS/MS identification .
  • Live-Cell Imaging: Use FRET-based biosensors to visualize real-time target modulation .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • PPE Requirements: Nitrile gloves, lab coats, and safety goggles (skin/eye irritation reported in analogs ).
  • Ventilation: Use fume hoods for weighing/purification (inhalation hazard ).
  • Spill Management: Neutralize with 10% acetic acid, then absorb with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Aminophenyl)piperidin-3-yl]methanol
Reactant of Route 2
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[1-(2-Aminophenyl)piperidin-3-yl]methanol

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